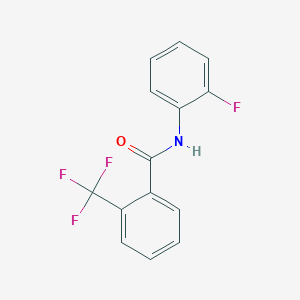
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide, commonly known as Compound 26, is a small-molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in future research.
Mécanisme D'action
The mechanism of action of Compound 26 involves the inhibition of specific proteins involved in various cellular processes. Specifically, Compound 26 targets a class of proteins known as bromodomain and extra-terminal domain (BET) proteins. These proteins play a critical role in gene expression and have been implicated in various diseases, including cancer and neurodegenerative diseases. By inhibiting BET proteins, Compound 26 can disrupt gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Compound 26 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, Compound 26 has been shown to have anti-inflammatory properties. Additionally, studies have shown that Compound 26 can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Compound 26 in lab experiments is its specificity. Compound 26 targets a specific class of proteins, which makes it an ideal tool for studying the role of these proteins in various cellular processes. Additionally, Compound 26 has been shown to be effective at low concentrations, which reduces the risk of off-target effects. However, one limitation of using Compound 26 in lab experiments is its cost. The synthesis of Compound 26 is challenging and requires expertise in synthetic chemistry, which can make it expensive to produce.
Orientations Futures
There are several potential future directions for research involving Compound 26. One area of research is the development of more potent inhibitors of BET proteins. Additionally, researchers are exploring the use of Compound 26 in combination with other cancer treatments to enhance their effectiveness. Finally, there is ongoing research into the potential use of Compound 26 in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
Compound 26 is a promising small-molecule inhibitor that has shown potential in various scientific research applications. Its ability to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's disease makes it an ideal tool for studying the role of specific proteins in various cellular processes. While there are limitations to using Compound 26 in lab experiments, its specificity and effectiveness at low concentrations make it a valuable tool for researchers.
Méthodes De Synthèse
Compound 26 is synthesized through a multistep process that involves the reaction of 2-fluoroaniline with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including a Suzuki coupling reaction, to yield the final product. The synthesis of Compound 26 is challenging and requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
Compound 26 has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that Compound 26 has the ability to inhibit the growth of cancer cells by targeting specific proteins involved in cancer progression. Additionally, Compound 26 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide |
|---|---|
Formule moléculaire |
C14H9F4NO |
Poids moléculaire |
283.22 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9F4NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) |
Clé InChI |
OVMZEPZVFSXHJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)

